molecular formula C22H20ClN3O3S B2789024 2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 898407-88-0

2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2789024
CAS No.: 898407-88-0
M. Wt: 441.93
InChI Key: LPBLDCGNFQFCID-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and nitro groups, along with a tetrahydroisoquinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Nitration and Chlorination: The benzamide core is first nitrated and chlorinated to introduce the nitro and chloro substituents.

    Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline moiety is synthesized separately through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

    Thiophene Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Coupling: The final step involves coupling the tetrahydroisoquinoline-thiophene intermediate with the chloronitrobenzamide under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to isoquinoline using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Sodium hydride, amines, thiols, dimethylformamide (DMF).

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Major Products

    Reduction: 2-amino-4-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-chloro-4-nitro-N-[2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide.

Scientific Research Applications

2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.

    Biological Studies: It is used in studies to understand the interaction of substituted benzamides with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroisoquinoline and thiophene moieties can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitroaniline: A simpler analogue with only chloro and nitro substituents on the benzene ring.

    2-chloro-4-nitrotoluene: Similar structure but with a methyl group instead of the amide linkage.

    4-chloro-2-nitroaniline: Another positional isomer with the nitro and chloro groups in different positions.

Uniqueness

2-chloro-4-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of the tetrahydroisoquinoline and thiophene moieties, which confer additional biological activity and synthetic versatility compared to simpler analogues

Properties

IUPAC Name

2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c23-19-12-17(26(28)29)7-8-18(19)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-16(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBLDCGNFQFCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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